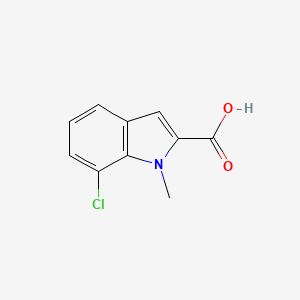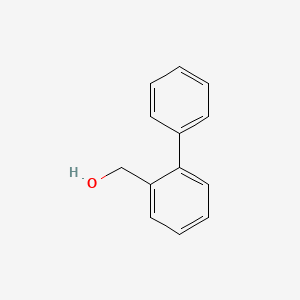
2-Biphenylmethanol
Übersicht
Beschreibung
. It is characterized by a biphenyl structure with a hydroxymethyl group attached to one of the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
2-Biphenylmethanol: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen
Phasenübergangsstudien: this compound wurde auf seine Phasenübergangseigenschaften untersucht, insbesondere die Transformation von einer glasartigen zu einer flüssigen Phase. Dieser Übergang wurde mit Lumineszenzspektren untersucht, was Einblicke in das Verhalten organischer Verbindungen während Phasenänderungen liefert .
Synthese organischer Derivate: Diese Verbindung wird bei der Synthese verschiedener organischer Derivate verwendet, wie z. B. o-Ethinylbiphenyl und o-Alkinylstyrol. Diese Derivate haben potenzielle Anwendungen bei der Herstellung neuer Materialien mit spezifischen Eigenschaften für industrielle und Forschungszwecke .
Strukturanalyse: Die kristalline Struktur von this compound wurde durch Einkristall-Röntgenbeugungsdaten untersucht. Das Verständnis seiner Struktur, insbesondere der Wasserstoffbrückenbindung innerhalb des Kristalls, ist entscheidend für die Entwicklung von Materialien mit den gewünschten mechanischen und chemischen Eigenschaften .
Schwingungsspektroskopie: Forscher haben detaillierte Schwingungsanalysen von this compound mit IR- und Raman-Spektroskopie durchgeführt. Diese Studien sind unerlässlich, um die molekulare Dynamik und Wechselwirkungen innerhalb der Verbindung zu verstehen .
Intramolekulare Wasserstoffbrückenbindung: Konformationsanalysen haben das Vorhandensein von intramolekularen Wasserstoffbrückenbindungen zwischen der Hydroxylgruppe und dem aromatischen Ring in this compound gezeigt. Die Bewertung der Stärke dieser Bindung ist wichtig, um das Verhalten und die Stabilität ähnlicher Verbindungen vorherzusagen .
Bewertung elektro-optischer Parameter: Die Geometrie und die elektro-optischen Parameter von this compound wurden mit Dichtefunktionalmethoden berechnet. Diese Parameter sind entscheidend für Anwendungen in der Optoelektronik und Photonik, bei denen Materialeigenschaften die Geräteleistung direkt beeinflussen .
Wirkmechanismus
Target of Action
2-Biphenylmethanol, also known as 2-Phenylbenzyl alcohol , is a chemical compound with the molecular formula
C13H12OC_{13}H_{12}OC13H12O
. The primary targets of this compound are not explicitly mentioned in the available literature. Further research is needed to identify its specific targets and their roles.Mode of Action
It’s known that the compound exhibits the formation of a new phase in a supercooled liquid state . On heating, this compound undergoes transformation from the glassy to liquid phase . This transformation has been investigated by luminescence spectra .
Biochemical Pathways
It’s known that the compound can form a hydrogen bond between the hydroxyl group and the aromatic ring . This intramolecular hydrogen bonding was assessed from thermochemistry and quantum-chemical calculations .
Biochemische Analyse
Biochemical Properties
2-Biphenylmethanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to form hydrogen bonds with certain biomolecules, which can affect the stability and conformation of these molecules
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of specific signaling proteins, leading to changes in cellular responses . Additionally, it can impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their activity. For instance, this compound has been found to inhibit certain enzymes by forming hydrogen bonds with their active sites, thereby preventing substrate binding and catalysis . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular responses. For example, high doses of this compound have been associated with toxic effects, including cell death and tissue damage . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and conversion to other compounds. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways are important for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to various cellular compartments . Additionally, binding proteins can influence the localization and accumulation of this compound within tissues, affecting its overall bioavailability and activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Biphenylmethanol can be synthesized through several methods. One common approach involves the reduction of biphenylcarboxaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride . Another method includes the Grignard reaction, where phenylmagnesium bromide reacts with benzaldehyde, followed by hydrolysis to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of biphenylcarboxaldehyde in the presence of a suitable catalyst, such as palladium on carbon. This method ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Biphenylmethanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to biphenylmethane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
**Common
Eigenschaften
IUPAC Name |
(2-phenylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTQADPEPIVMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031183 | |
| Record name | [1,1′-Biphenyl]-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2928-43-0, 41376-19-6 | |
| Record name | [1,1′-Biphenyl]-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2928-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Phenylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002928430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041376196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Biphenylmethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1′-Biphenyl]-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-phenylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of 2-biphenylmethanol?
A1: this compound consists of a methanol group (-CH2OH) attached to the biphenyl structure at the ortho (2) position. Its molecular formula is C13H12O.
Q2: What computational methods have been used to study this compound and what insights have they provided?
A2: Density functional theory (DFT) calculations, specifically the B3LYP method with various basis sets (like 6-31G* and 6-31G(d)), have been widely employed. [, , , ] These calculations have yielded valuable information about the molecule's structure, energy, dipole moments, polarizabilities, and vibrational frequencies. [, , ] Furthermore, researchers have used DFT to model the IR and Raman spectra of this compound, facilitating a comprehensive understanding of its vibrational modes and their relation to its structure. [, ]
Q3: What is known about the hydrogen bonding behavior of this compound?
A3: Studies show that this compound molecules engage in hydrogen bonding, both within the molecule (intramolecular) and between molecules (intermolecular). [, , ] In its crystalline form, it primarily forms cyclic tetramers through hydrogen bonding. [] Interestingly, research indicates the formation of a metastable phase in supercooled liquid this compound, characterized by hydrogen-bonded chains of molecules. [, ]
Q4: How does confinement affect the dynamic processes of this compound?
A4: Quasi-elastic neutron scattering (QENS) studies have explored the dynamics of this compound confined within carbon and silica pores. [] Confinement leads to a significant decrease in the mode-coupling theory (MCT) critical temperature (Tc) compared to the bulk state, indicating altered glass transition behavior. [] Interestingly, the interaction of this compound with the confining material impacts Tc, with lower Tc observed in silica pores due to hydrophobic interactions, as opposed to the more hydrophilic interactions with carbon surfaces. []
Q5: What spectroscopic techniques have been used to characterize this compound?
A5: Researchers have extensively utilized infrared (IR) and Raman spectroscopy to analyze this compound. [, , , , ] IR transmittance spectra, covering the 400-4000 cm-1 region, have provided insights into the vibrational modes of the molecule. [] These experimental spectra, coupled with computational modeling, have enabled the assignment of vibrational frequencies and elucidated the influence of hydrogen bonding on the molecule's dynamics. [, ] Additionally, UV absorption and emission spectra have been investigated in various environments, revealing differences in spectral features depending on the polarity of the surrounding medium. []
Q6: What is the significance of the "intermediate power law" decay observed in this compound?
A7: Optical heterodyne detected optical Kerr effect experiments have revealed an "intermediate power law" decay in the dynamics of supercooled this compound. [] This decay, spanning from picoseconds to nanoseconds, suggests a logarithmic decay of the orientational correlation function and provides evidence for complex relaxation processes within the supercooled liquid state. []
Q7: What are some key areas for future research on this compound?
A7: Several avenues of research can further illuminate the properties and behavior of this compound:
- Exploration of metastable phases: Further investigation into the formation, structure, and properties of the metastable phase observed in supercooled this compound could reveal novel insights into its phase behavior and potential applications. [, ]
- Impact of confinement: Expanding QENS studies to different pore sizes, geometries, and surface chemistries can provide a comprehensive understanding of confinement effects on this compound dynamics and glass transition behavior. []
- Advanced spectroscopic techniques: Utilizing techniques like ultrafast 2D IR spectroscopy can offer a deeper understanding of the hydrogen bonding dynamics and vibrational energy transfer processes within this compound. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

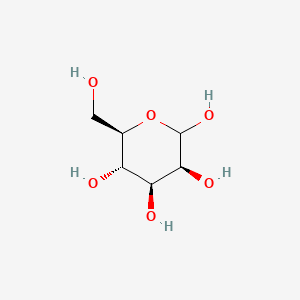
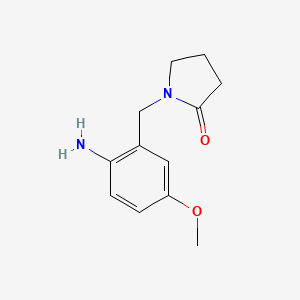
![2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1359873.png)


![Methyl 3-[(2-methoxyethyl)(methyl)amino]propanoate](/img/structure/B1359878.png)
![4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde](/img/structure/B1359880.png)
![5-(Chloromethyl)-3-[3-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1359881.png)
![5-(Chloromethyl)-3-[4-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1359882.png)
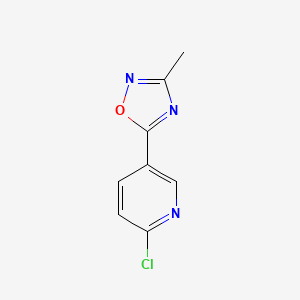

![methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate](/img/structure/B1359889.png)
